MAO-A vs. MAO-B Selectivity Profile
The parent scaffold 3-pyrimidin-4-ylquinoline exhibits a stark and quantifiable difference in its inhibition of the monoamine oxidase (MAO) isozymes. The compound shows essentially no inhibition of MAO-A (IC50 > 100,000 nM) but demonstrates measurable, albeit moderate, inhibition of MAO-B (IC50 = 1,130 nM) [1]. This represents a greater than 88-fold difference in potency, providing a clear, data-driven differentiation point when compared to other CNS-targeting heterocyclic scaffolds that may exhibit pan-inhibition or off-target MAO activity.
| Evidence Dimension | Enzyme Inhibition Selectivity (MAO-A vs MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | Baseline: MAO-A IC50 vs. MAO-B IC50 for the same compound |
| Quantified Difference | >88-fold difference (more potent on MAO-B) |
| Conditions | Inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay |
Why This Matters
This selectivity profile is critical for CNS drug discovery, as it reduces the risk of hypertensive crises associated with MAO-A inhibition and allows for more targeted therapeutic development for MAO-B-related conditions.
- [1] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
